molecular formula C8H11NS B129391 2-(Thiophen-2-yl)pyrrolidine CAS No. 90090-64-5

2-(Thiophen-2-yl)pyrrolidine

Cat. No. B129391
CAS RN: 90090-64-5
M. Wt: 153.25 g/mol
InChI Key: BNUVOMNEUJWHCF-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)pyrrolidine” is a chemical compound used in the preparation of imidazopyridine derivatives for treating viral infections .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, is a topic of interest in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for creating biologically active compounds. Synthetic strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “2-(Thiophen-2-yl)pyrrolidine” is C8H11NS. It has a molecular weight of 153.25 g/mol. The InChI code is 1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 .

Scientific Research Applications

Material Science: Organic Semiconductors

2-(Thiophen-2-yl)pyrrolidine is a compound that can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their semiconducting properties and are often used in the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the pyrrolidine ring can potentially enhance the solubility and processability of semiconductor materials .

Medicinal Chemistry: Drug Design

The pyrrolidine ring is a common feature in medicinal chemistry, where it is used to create compounds for treating various diseases. The presence of the thiophene moiety can contribute to the pharmacokinetic properties of the drug candidates. This combination can be explored to design new molecules with potential therapeutic effects .

Corrosion Inhibitors

Thiophene derivatives, including those with pyrrolidine rings, have been studied as corrosion inhibitors for metals in acidic environments. They can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of the materials .

Organic Light-Emitting Diodes (OLEDs)

Compounds containing thiophene and pyrrolidine structures can be investigated for their electroluminescent properties. These materials can be used as host or emitting materials in OLEDs, contributing to the development of more efficient and stable light-emitting devices .

Pharmacological Properties

2-(Thiophen-2-yl)pyrrolidine may exhibit various biological activities due to its structural components. It can be a part of the synthesis of bioactive molecules, potentially leading to the development of new drugs with specific target selectivity .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of complex organic molecules. Its reactivity and structural features make it a valuable building block in organic synthesis, aiding in the construction of diverse chemical entities .

Future Directions

Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 2-(thiophen-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiophene derivatives, which include 2-(thiophen-2-yl)pyrrolidine, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)pyrrolidine may interact with multiple biochemical pathways.

Result of Action

It is known that molecules with the thiophene ring system, which includes 2-(thiophen-2-yl)pyrrolidine, exhibit many pharmacological properties . This suggests that the compound may have a significant impact at the molecular and cellular levels.

Action Environment

It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.

properties

IUPAC Name

2-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVOMNEUJWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320932, DTXSID50902762
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrrolidine

CAS RN

90090-64-5
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)pyrrolidine
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